Androsta-3,5-diene-7,17-dione

概要

説明

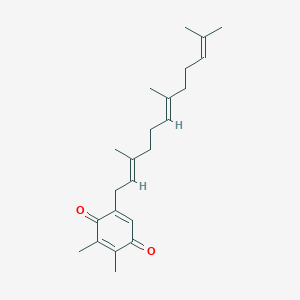

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is a metabolite of 7-Keto-DHEA . It is a natural occurring compound, produced by metabolism of the prohormone DHEA . It is a very potent suicide aromatase inhibitor . It is so powerful that even the World Anti-doping Agency (WADA) has it on its banned list of anabolic agents .

Molecular Structure Analysis

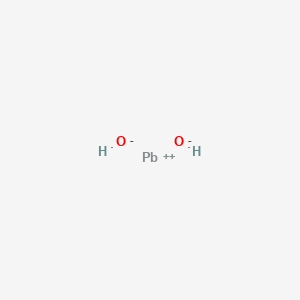

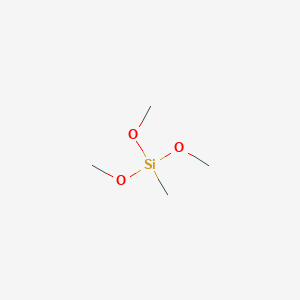

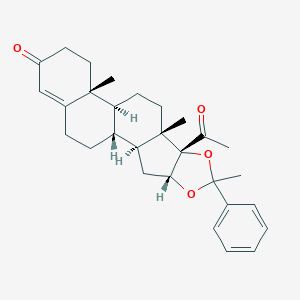

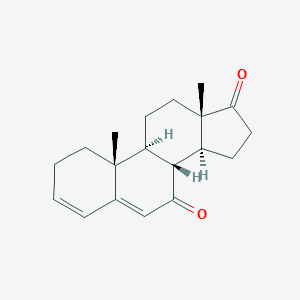

The molecular formula of Androsta-3,5-diene-7,17-dione is C19H24O2 . The IUPAC name is (8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione . The molecular weight is 284.4 g/mol .

Chemical Reactions Analysis

Androsta-3,5-diene-7,17-dione is a suicide aromatase inhibitor which binds very strongly with the aromatase enzyme . It’s just as strong as aromasin, which is a very expensive drug sold by prescription only .

Physical And Chemical Properties Analysis

The physical and chemical properties of Androsta-3,5-diene-7,17-dione include a molecular weight of 284.4 g/mol . It has a XLogP3-AA value of 3.2 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

科学的研究の応用

Aromatase Inhibitor

Androsta-3,5-diene-7,17-dione is commonly known as Arimistane. It is a potent aromatase inhibitor, reducing estrogen production in the body . This property makes it useful in various medical and athletic applications.

Hormone Replacement Therapy

Due to its ability to regulate estrogen levels, Androsta-3,5-diene-7,17-dione is used in hormone replacement therapy for men. It helps balance testosterone and estrogen levels, improving overall hormonal health .

Treatment of Gynecomastia

Gynecomastia, a condition characterized by enlarged breast tissue in men, can be treated with Androsta-3,5-diene-7,17-dione. By inhibiting the conversion of testosterone to estrogen, it helps reduce the symptoms of this condition .

Breast Cancer Treatment

Androsta-3,5-diene-7,17-dione has been used in the treatment of breast cancer among women. By reducing estrogen levels, it can help slow the growth of estrogen receptor-positive breast cancer cells .

Bodybuilding Supplement

In the fitness industry, Androsta-3,5-diene-7,17-dione is used as a supplement to enhance muscle growth and improve athletic performance. It helps maintain a favorable testosterone to estrogen ratio, promoting muscle growth and recovery .

Research Standard

Androsta-3,5-diene-7,17-dione has been synthesized as an internal standard for the quantitative determination of Arimistane in biological samples . This aids in the accurate measurement and analysis of Arimistane levels in research studies.

Chemical Synthesis

Androsta-3,5-diene-7,17-dione can be prepared through different synthetic routes, such as the oxidation, reduction, or other chemical reactions of androstenedione . This makes it a valuable compound in chemical synthesis and research.

Safety Research

The safety of Androsta-3,5-diene-7,17-dione for use in foods has been studied. However, it was concluded that there is inadequate scientific data and information on the safety of its consumption . This highlights the need for further research into the safety and potential side effects of this compound.

作用機序

Target of Action

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is primarily targeted towards the aromatase enzyme . This enzyme is responsible for converting androgens (like testosterone) into estrogens . By inhibiting this enzyme, Arimistane effectively reduces the conversion of testosterone into estrogen .

Mode of Action

Arimistane acts as an aromatase inhibitor . It binds to the aromatase enzyme and inhibits its function, thereby reducing the conversion of testosterone into estrogen . This unique ability makes Arimistane a popular supplement among athletes and bodybuilders .

Biochemical Pathways

The primary biochemical pathway affected by Arimistane is the aromatase pathway . By inhibiting the aromatase enzyme, Arimistane disrupts the conversion of androgens to estrogens . This results in an increase in testosterone levels and a decrease in estrogen levels .

Pharmacokinetics

It’s known that arimistane is used as a dietary supplement, suggesting that it is orally bioavailable .

Result of Action

The inhibition of the aromatase enzyme by Arimistane leads to an increase in testosterone levels and a decrease in estrogen levels . This hormonal shift can potentially improve muscle strength, increase fat loss, and promote overall well-being .

Action Environment

The action of Arimistane can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other medications, could potentially affect the absorption and efficacy of Arimistane . More research is needed to fully understand these interactions .

Safety and Hazards

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDOTNMSJDQVEE-ZENYQMPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsta-3,5-diene-7,17-dione | |

CAS RN |

1420-49-1 | |

| Record name | Androsta-3,5-diene-7,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?

A1: Androsta-3,5-diene-7,17-dione, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]

Q2: How is Androsta-3,5-diene-7,17-dione identified in complex mixtures?

A2: Several analytical techniques are employed to identify Androsta-3,5-diene-7,17-dione. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:

- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []

- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []

- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []

- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []

Q3: Can Androsta-3,5-diene-7,17-dione be formed unintentionally during analytical procedures?

A3: Yes, research indicates that Androsta-3,5-diene-7,17-dione can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of Androsta-3,5-diene-7,17-dione under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.

Q4: What factors can influence the formation of Androsta-3,5-diene-7,17-dione as an analytical artifact?

A4: Several factors have been identified that can contribute to the unintentional formation of Androsta-3,5-diene-7,17-dione during analysis:

- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []

- Reaction temperature: Elevated temperatures during derivatization can promote the formation of Androsta-3,5-diene-7,17-dione. []

- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。